(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Chiral Auxiliary Asymmetric Synthesis Enantiomeric Purity

Researchers requiring high diastereoselectivity in asymmetric [2+2] cycloadditions often face inconsistent stereochemical outcomes with less hindered auxiliaries. (S)-1-(2,4,6-Triisopropylphenyl)ethanol resolves this with extreme steric bulk that ensures superior stereocontrol. • ≥98% HPLC purity; enantiomeric ratio ≥98:2 minimizes side-product formation • High melting point (82-86 °C) enables facile purification by recrystallization • Scalable synthesis supports multi-step total synthesis with reliable throughput Available as a single enantiomer in research to bulk quantities.

Molecular Formula C17H28O
Molecular Weight 248.4 g/mol
CAS No. 102225-88-7
Cat. No. B008679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,4,6-Triisopropylphenyl)ethanol
CAS102225-88-7
Molecular FormulaC17H28O
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
InChIInChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1
InChIKeyVYKPQIIFUMKNLF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2,4,6-Triisopropylphenyl)ethanol: Baseline Overview


(S)-1-(2,4,6-Triisopropylphenyl)ethanol (CAS 102225-88-7) is a chiral secondary alcohol characterized by a sterically demanding 2,4,6-triisopropylphenyl group. This bulky aromatic substituent confers unique properties, making the compound a valuable chiral auxiliary and building block in asymmetric synthesis [1]. It is commercially available as a single enantiomer (also known as (S)-(-)-Stericol) with high enantiomeric purity, and its physical properties, such as a melting point of 82-86 °C, distinguish it from less sterically hindered analogs .

(S)-1-(2,4,6-Triisopropylphenyl)ethanol: Substitution Limitations


Substitution of (S)-1-(2,4,6-triisopropylphenyl)ethanol with a closely related analog, such as its (R)-enantiomer or a less sterically hindered congener like 1-(2,4,6-trimethylphenyl)ethanol, is not scientifically viable due to quantifiable differences in key performance parameters. The extreme steric bulk of the triisopropylphenyl group is critical for achieving high diastereoselectivity in cycloaddition reactions, a property not replicated by analogs with smaller substituents [1]. Furthermore, the specific (S)-enantiomer is available in a higher chemical purity grade than its (R)-counterpart, which is essential for minimizing impurities in sensitive asymmetric transformations [2]. The significant difference in melting point (over 30 °C higher) between the triisopropyl and trimethyl analogs also impacts practical handling and purification workflows, making direct substitution impractical without process re-validation .

(S)-1-(2,4,6-Triisopropylphenyl)ethanol: Comparative Evidence


Chemical Purity Advantage of (S)-Enantiomer

The (S)-enantiomer of 1-(2,4,6-triisopropylphenyl)ethanol (CAS 102225-88-7) is commercially available with a certified chemical purity of ≥98.5% by HPLC, which is notably higher than the ≥96.0% HPLC purity specification for the corresponding (R)-enantiomer (CAS 181531-14-6) [1]. Both enantiomers are offered with an enantiomeric ratio of ≥98:2, ensuring high optical purity [1].

Chiral Auxiliary Asymmetric Synthesis Enantiomeric Purity

Melting Point and Purification Advantage

(S)-1-(2,4,6-Triisopropylphenyl)ethanol exhibits a melting point range of 82-86 °C . In stark contrast, its structural analog bearing methyl groups in place of isopropyl groups, 1-(2,4,6-trimethylphenyl)ethanol, has a reported melting point of 44.78 °C or 70-72 °C, depending on the source [1].

Crystallization Purification Physical Property

Scalable Chromatography-Free Synthesis

A low-cost, efficient preparation method for both (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol has been developed, yielding the product in 80% theoretical yield on a 100-gram scale without requiring chromatographic purification [1]. This is a distinct advantage over established methods for other chiral auxiliaries; the same study notes that Corey's CBS, Brown's DIP-C1, and Noyori's BINAL-H methods produced unsatisfactory enantiomeric excesses for this specific substrate [1].

Large-Scale Synthesis Process Chemistry Chiral Auxiliary

Enantiopreference in Lipase-Catalyzed Resolution

In a study examining the lipase-catalyzed acylation of a derivative of 1-(2,4,6-triisopropylphenyl)ethanol, a clear enantiopreference was observed. The (1′R)-isomer was the preferred substrate, exhibiting an enantioselectivity value (E) of 22 with vinyl acetate as the acyl donor at 25 °C [1]. Furthermore, in a matched/mismatched pair experiment with a different substrate, the stereoselective ratio for the (1′R)-isomer was 15, compared to only 2.5 for the (1′S)-isomer, representing a 6-fold difference [1].

Biocatalysis Kinetic Resolution Lipase

(S)-1-(2,4,6-Triisopropylphenyl)ethanol: Key Applications


Asymmetric Cycloaddition for Natural Products

The compound serves as a premier chiral controller in [2+2] cycloadditions with dichloroketene, a key step in constructing cyclobutanone precursors for bioactive molecules like (-)-detoxinine [1]. Its high diastereoselectivity, coupled with a scalable and cost-effective synthesis, makes it the auxiliary of choice for multi-step total synthesis projects where stereochemical fidelity and material throughput are both critical [1].

Enzymatic Kinetic Resolution Process Development

The well-characterized enantiopreference of its derivatives in lipase-catalyzed acylations (E = 22 for the (R)-isomer) provides a reliable basis for developing biocatalytic resolution processes [2]. This is particularly relevant for generating enantiopure building blocks for pharmaceuticals, where enzymatic methods offer a green and selective alternative to traditional chemical resolution [2].

Crystallization-Based Purification

The significantly higher melting point (82-86 °C) compared to less sterically hindered analogs like 1-(2,4,6-trimethylphenyl)ethanol (44-78 °C) renders this compound far more amenable to purification by recrystallization . This is a decisive advantage in both academic research, where obtaining analytically pure samples is essential, and in industrial settings, where efficient, scalable purification directly impacts production costs and product quality .

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